Tungstosilicic acid hydrate (CAS 12027-43-9), commonly referred to as silicotungstic acid (STA), is a highly soluble, robust Brønsted acid belonging to the Keggin-type heteropoly acid (HPA) family. Characterized by its stable[SiW12O40]4− polyoxometalate anion, it offers exceptional proton mobility and functions as a highly efficient, recoverable solid acid catalyst [1]. In industrial procurement, STA is prioritized as a greener, highly selective alternative to conventional homogeneous mineral acids like sulfuric acid, and as a thermally resilient substitute for other heteropoly acids [2]. Its high solubility in water and polar organic solvents, combined with its ability to be immobilized onto silica or ionic liquid supports, makes it an essential precursor for continuous-flow dehydration, selective esterification, and advanced material synthesis workflows [1].
Substituting tungstosilicic acid with traditional mineral acids like sulfuric acid introduces severe downstream processing bottlenecks, including equipment corrosion, poor product selectivity, and complex neutralization steps that generate massive chemical waste [1]. While phosphotungstic acid (PTA) is a closely related Keggin HPA and possesses slightly higher intrinsic acidity, STA often demonstrates superior structural stability under elevated temperatures and high-pressure industrial conditions, such as in carrier-gas-free ethanol dehydration [2]. Furthermore, in targeted esterification reactions, STA-derived catalysts consistently yield higher selectivity for monoesters compared to sulfuric acid, preventing the over-reaction into unwanted di- or tri-esters [1]. Procuring the exact hydrate form of STA is also critical, as the specific hydration state heavily influences proton conductivity and catalytic active site accessibility in sol-gel and supported catalyst formulations.
In the esterification of glycerol with oleic acid, silica-supported silicotungstic acid (STA-SG) demonstrates a profound selectivity advantage over conventional homogeneous catalysts [1]. While sulfuric acid achieves high conversion, it suffers from poor selectivity, yielding only 81.6% glycerol monooleate (GMO). In contrast, the STA-SG catalyst maintains a robust 94% conversion rate while driving GMO selectivity up to 95% [1]. This quantitative improvement in selectivity drastically reduces downstream purification costs and prevents the formation of unwanted byproducts, making STA the superior choice for high-purity monoester production.
| Evidence Dimension | Glycerol monooleate (GMO) selectivity |
| Target Compound Data | 95% selectivity (at 94% conversion) |
| Comparator Or Baseline | Sulfuric acid (81.6% selectivity at 100% conversion) |
| Quantified Difference | 13.4% absolute increase in target monoester selectivity |
| Conditions | Esterification of oleic acid and glycerol using silica sol-gel supported STA vs. homogeneous H2SO4 |
Higher selectivity directly translates to reduced downstream separation costs and higher yields of the target monoester in lubricant and pharmaceutical additive manufacturing.
For the industrial dehydration of ethanol to ethylene, catalyst stability under carrier-gas-free, high-pressure conditions is a critical procurement metric. Studies comparing silica-supported heteropoly acids reveal that silicotungstic acid (STA)-based catalysts exhibit superior catalytic performance and operational stability compared to phosphotungstic acid (PTA) under these harsh conditions [1]. At an optimized temperature of 260 °C, the STA/SiO2 catalyst achieves an ethylene yield of 80.9% [1]. The structural resilience of the tungstosilicate Keggin anion prevents rapid deactivation, outperforming PTA in industrially favorable, high-throughput environments.
| Evidence Dimension | Catalyst performance and ethylene yield |
| Target Compound Data | 80.9% ethylene yield at 260 °C with superior stability |
| Comparator Or Baseline | Phosphotungstic acid (PTA) catalysts (lower relative performance/stability) |
| Quantified Difference | STA demonstrates superior yield and operational stability without carrier gas |
| Conditions | Ethanol dehydration at 1 MPa, WHSV of 9.6 h–1, carrier-gas-free |
Selecting STA over PTA for high-temperature dehydration workflows ensures longer catalyst lifespans and higher yields under industrially realistic, carrier-gas-free conditions.
When selecting a heteropoly acid for demanding acid-catalyzed transformations, the choice of the addenda atom (Tungsten vs. Molybdenum) is critical. Microcalorimetry and catalytic probe reactions demonstrate that tungstosilicic acid is a vastly stronger Brønsted acid than its molybdenum counterpart, silicomolybdic acid [1]. The heat of ammonia sorption (ΔHsorp) for tungsten-based HPAs is approximately 40 kJ/mol higher than for Mo-based HPAs [1]. Consequently, the specific rates of double-bond isomerization of 1-butene are orders of magnitude greater over STA than over Mo-based analogs, confirming STA's superior capacity to drive kinetically demanding reactions.
| Evidence Dimension | Heat of ammonia sorption (ΔHsorp) and isomerization rate |
| Target Compound Data | ~40 kJ/mol higher ΔHsorp; orders of magnitude faster isomerization |
| Comparator Or Baseline | Molybdenum-based heteropoly acids (e.g., silicomolybdic acid) |
| Quantified Difference | 40 kJ/mol stronger acid site binding energy |
| Conditions | Ammonia sorption microcalorimetry and 1-butene double-bond isomerization at 348 K |
Procuring tungsten-based STA rather than molybdenum-based alternatives guarantees the necessary acid strength to catalyze difficult isomerizations and alkylations efficiently.
A major drawback of homogeneous acid catalysts is the energy-intensive product separation phase. Tungstosilicic acid can be utilized to acidify triphenylphosphine, creating a robust pseudo-ionic liquid (pseudo-IL) catalyst [1]. This STA-derived pseudo-IL exhibits higher catalytic activity for acetalization reactions than traditional sulfuric acid [1]. More importantly, it features a unique self-separation ability, automatically separating from the reaction mixture upon completion. This eliminates the need for complex aqueous quenching and neutralization steps required by sulfuric acid, enabling easy reusability and continuous processing.
| Evidence Dimension | Catalyst recovery and acetalization activity |
| Target Compound Data | Automatic post-reaction phase separation with >90% conversion |
| Comparator Or Baseline | Sulfuric acid (requires chemical neutralization and aqueous separation) |
| Quantified Difference | Elimination of neutralization step with higher catalytic activity |
| Conditions | Acetalization and esterification reactions using STA-acidified triphenylphosphine pseudo-IL |
The ability to formulate STA into self-separating ionic liquids drastically reduces chemical waste and downstream processing time compared to conventional mineral acids.
Due to its high monoester selectivity and ability to be anchored onto mesoporous silica or zirconia, tungstosilicic acid hydrate is the premier precursor for synthesizing supported solid acid catalysts [1]. It is specifically recommended for industrial esterification facilities producing glycerol monooleate (GMO) for lubricants or pharmaceutical additives, where avoiding di- and tri-ester byproducts is critical.
In the petrochemical and biochemical sectors, STA is highly favored over phosphotungstic acid for the continuous-flow dehydration of ethanol to ethylene [2]. Its superior thermal stability within the Keggin structure allows it to operate efficiently at 260 °C under high pressure without the need for a carrier gas, making it ideal for scalable, high-throughput olefin production.
For laboratories and pilot plants looking to transition away from corrosive, non-recoverable mineral acids like sulfuric acid, STA is the ideal acidifying agent for creating pseudo-ionic liquids [3]. These STA-derived catalysts are perfect for acetalization and esterification workflows, offering automatic post-reaction phase separation that streamlines product recovery and enables multi-cycle catalyst reuse.
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